2-(4-Methyl-1-piperidinyl)quinoline
Description
2-(4-Methyl-1-piperidinyl)quinoline is a quinoline derivative substituted at the 2-position with a 4-methylpiperidinyl group. Quinoline, a heterocyclic aromatic compound, serves as a scaffold for numerous bioactive molecules.
Properties
Molecular Formula |
C15H18N2 |
|---|---|
Molecular Weight |
226.32g/mol |
IUPAC Name |
2-(4-methylpiperidin-1-yl)quinoline |
InChI |
InChI=1S/C15H18N2/c1-12-8-10-17(11-9-12)15-7-6-13-4-2-3-5-14(13)16-15/h2-7,12H,8-11H2,1H3 |
InChI Key |
GTAMGEBTLSXXBN-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=NC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
- Substituent Bulk and Activity: Bulky groups (e.g., diethylamino) at position 2 reduce antibacterial activity, highlighting the need for optimized steric effects .
- Electronic Effects : Electron-withdrawing groups (e.g., chloro) on styryl substituents enhance UV absorption intensity compared to electron-donating groups (e.g., methoxy) .
Preparation Methods
Pfitzinger Reaction Byproducts
Competing pathways in the Pfitzinger reaction often generate 2-quinolinone derivatives due to incomplete cyclization. Adding catalytic p-toluenesulfonic acid (p-TsOH) suppresses this by stabilizing the β-ketoamide intermediate.
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-(4-Methyl-1-piperidinyl)quinoline, and how are reaction conditions optimized?
- The synthesis typically involves multi-step reactions, including cyclization and substitution steps. For example, piperidine derivatives are introduced via nucleophilic substitution using precursors like 2-chloroquinoline under anhydrous conditions. Reaction parameters (e.g., temperature, solvent polarity) are optimized to enhance yield and purity .
- Key steps :
- Quinoline core formation : Friedländer or Skraup synthesis.
- Piperidinyl introduction : Substitution with 4-methylpiperidine under reflux in aprotic solvents (e.g., DMF) .
- Purification : Column chromatography or recrystallization, monitored by TLC and characterized via NMR and MS .
Q. Which spectroscopic techniques are most reliable for confirming the molecular structure of this compound?
- 1H/13C NMR : Assigns proton environments (e.g., quinoline aromatic protons at δ 7.5–8.5 ppm) and piperidinyl methyl groups (δ 1.2–1.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion at m/z 267.17) .
- IR spectroscopy : Confirms functional groups (e.g., C-N stretching at ~1250 cm⁻¹) .
Q. What are the primary biological targets of this compound derivatives?
- These compounds often target enzymes (e.g., EZH2 in cancer) or neurotransmitter receptors (e.g., dopamine D3 receptors). Binding affinity is influenced by the piperidinyl group’s steric and electronic properties .
- Experimental validation :
- In vitro assays : Competitive binding studies with radiolabeled ligands (e.g., [3H]spiperone for dopamine receptors) .
- Cellular models : Gene expression profiling in cancer cell lines to assess epigenetic modulation .
Advanced Research Questions
Q. How do structural modifications to the piperidinyl moiety impact the compound’s selectivity and potency in targeting enzymes like EZH2?
- Structure-activity relationship (SAR) :
- Methyl substitution : A 4-methyl group on piperidine enhances lipophilicity, improving membrane permeability .
- Ring size : Piperidine (6-membered) vs. diazepane (7-membered) alters conformational flexibility, affecting binding pocket interactions .
- Methodological approach :
- Molecular docking : Simulate interactions with EZH2’s catalytic SET domain (PDB ID: 5LS6) .
- Free-energy calculations : MM-GBSA to quantify binding affinity differences .
Q. What crystallographic data are available for quinoline derivatives with piperidinyl substituents, and how do they inform drug design?
- Single-crystal X-ray diffraction :
- Space group : Orthorhombic P212121 (common for chiral quinoline derivatives).
- Key interactions : Hydrogen bonding between quinoline N and adjacent residues (e.g., Val523 in COX-2) stabilizes enzyme-ligand complexes .
- Design implications :
- Torsion angles : Optimize substituent orientation for target complementarity .
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
- Case example : Discrepancies in IC50 values for dopamine receptor binding may arise from assay conditions (e.g., buffer pH, cell line variability).
- Resolution strategies :
- Standardized protocols : Use uniform cell lines (e.g., HEK293 transfected with human D3 receptors) .
- Meta-analysis : Compare datasets using tools like Prism to identify outliers .
Q. What synergistic effects are observed when combining this compound with other therapeutics?
- Cancer therapy : Synergy with DNA methyltransferase inhibitors (e.g., 5-azacytidine) enhances epigenetic modulation .
- Experimental design :
- Isobologram analysis : Quantify combination index (CI < 1 indicates synergy) .
- Transcriptomics : RNA-seq to map co-regulated pathways .
Methodological Notes
- Avoid commercial sources : Prioritize in-house synthesis or academic suppliers (e.g., PubChem-listed vendors) .
- Data validation : Cross-reference spectral data with computational predictions (e.g., DFT for NMR shifts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
